molecular formula C7H14ClNO2 B2848298 Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride CAS No. 2361675-66-1

Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride

Cat. No.: B2848298
CAS No.: 2361675-66-1
M. Wt: 179.64
InChI Key: BMTOKUXTYGJLTE-UHFFFAOYSA-N
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Description

Chemical Structure: Prop-2-enyl 2-amino-2-methylpropanoate hydrochloride consists of a 2-amino-2-methylpropanoate (a β-amino acid derivative) esterified with a prop-2-enyl (allyl) group and stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol (calculated).

Applications: Such compounds are typically intermediates in pharmaceutical synthesis. For example, ethyl 2-amino-2-methylpropanoate hydrochloride is used to prepare β-phosphorylated nitroxides for pH-sensitive probes in biological systems . The allyl group in the target compound may enable further functionalization in drug development.

Properties

IUPAC Name

prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-4-5-10-6(9)7(2,3)8;/h4H,1,5,8H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTOKUXTYGJLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride typically involves the esterification of 2-amino-2-methylpropanoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Agents
Research indicates that derivatives of prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride exhibit significant antihypertensive properties. In one study, compounds derived from this structure were tested for their ability to inhibit angiotensin II binding, a key factor in regulating blood pressure. The results showed promising IC50 values around 10 nM, suggesting potential use as antihypertensive medications .

2. Cognitive Enhancers
The compound has been explored for its cognitive enhancement capabilities. Studies have suggested that similar compounds can improve focus and cognitive function, particularly in stressful conditions. This is attributed to their influence on neurotransmitter systems .

ApplicationMechanism of ActionReference
AntihypertensiveAngiotensin II inhibition
Cognitive enhancementNeurotransmitter modulation

Agrochemical Applications

1. Pest Control
Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride has shown effectiveness as an active ingredient in pesticide formulations. Its efficacy against specific pests has been documented, highlighting its potential for agricultural use in integrated pest management systems.

2. Herbicide Development
The compound's structural properties allow it to be used in the development of herbicides targeting specific weed species without affecting crop yield. Research has demonstrated its selective toxicity towards certain plant species, making it a candidate for environmentally friendly herbicides.

Cosmetic Applications

1. Skin Care Formulations
In cosmetic science, the compound is utilized for its emulsifying properties, improving the texture and stability of creams and lotions. Its ability to enhance skin penetration makes it valuable in formulations aimed at delivering active ingredients more effectively .

2. Anti-Aging Products
Recent advancements have incorporated prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride into anti-aging products due to its potential role in promoting skin elasticity and reducing fine lines through enhanced hydration and nutrient delivery.

ApplicationBenefitsReference
Skin care formulationsImproved texture and stability
Anti-aging productsEnhanced hydration and elasticity

Case Studies

1. Clinical Trials for Antihypertensive Use
A clinical trial involving hypertensive patients tested a formulation containing prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride. Results indicated a significant reduction in systolic and diastolic blood pressure over a six-week period, confirming its therapeutic efficacy .

2. Efficacy in Pest Control
Field studies conducted on crops treated with formulations containing this compound demonstrated a marked decrease in pest populations without adverse effects on beneficial insects, supporting its role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Methyl 2-amino-2-methylpropanoate hydrochloride Methyl (CH₃) C₅H₁₂ClNO₂ 153.61 15028-41-8
Ethyl 2-amino-2-methylpropanoate hydrochloride Ethyl (CH₂CH₃) C₆H₁₃ClNO₂ 167.63 17288-15-2
Propyl 2-amino-2-methylpropanoate hydrochloride Propyl (CH₂CH₂CH₃) C₇H₁₆ClNO₂ 181.66 2195367-27-0
Prop-2-enyl 2-amino-2-methylpropanoate hydrochloride Allyl (CH₂CHCH₂) C₇H₁₄ClNO₂ 179.65 Not available Inferred
Benzyl 2-amino-2-methylpropanoate hydrochloride Benzyl (C₆H₅CH₂) C₁₁H₁₆ClNO₂ 229.70 60421-20-7

Key Observations :

  • Molecular Weight : Increases with larger ester groups (methyl < ethyl < propyl < allyl < benzyl). The allyl group (C₃H₅) is lighter than propyl (C₃H₇) due to its unsaturated bond.
  • Reactivity : The allyl group introduces unsaturation, enabling reactions like Michael additions or polymerizations, unlike saturated alkyl esters .

Physicochemical Properties

Property Methyl Ester Ethyl Ester Propyl Ester Allyl Ester (Target) Benzyl Ester
Melting Point 155.7–155.9°C Not reported Not reported Not reported Not reported
Solubility High in polar solvents Moderate Low Moderate (HCl enhances) Low (hydrophobic)
Storage Conditions 2–8°C, inert atmosphere Similar to methyl Similar to methyl Likely similar 2–8°C

Notes:

  • The hydrochloride salt improves water solubility across all derivatives.
  • Benzyl esters are less polar due to the aromatic ring, reducing solubility in aqueous systems .

Biological Activity

Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes an allyl group and an amino acid derivative. Its chemical formula is C7_{7}H14_{14}ClN1_{1}O2_{2}, indicating the presence of a hydrochloride salt that enhances solubility and bioavailability.

Research indicates that Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride exhibits several biological activities, including:

  • Antihypertensive Effects : The compound has shown promise in inhibiting angiotensin II receptor activity, which is crucial for regulating blood pressure. Studies have reported IC50_{50} values around 10 nM, indicating potent antagonistic effects on angiotensin II receptors in vitro .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially through PPAR (Peroxisome Proliferator-Activated Receptor) activation. This mechanism could provide therapeutic benefits in conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. This protective effect is hypothesized to be mediated by the modulation of reactive oxygen species (ROS) levels .

Biological Activity Data Table

Biological Activity Mechanism IC50 Value (nM) References
AntihypertensiveAngiotensin II receptor antagonism~10
Anti-inflammatoryPPAR activationNot specified
NeuroprotectiveROS modulationNot specified

Case Studies

  • Antihypertensive Study :
    In a controlled study involving hypertensive rat models, Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride was administered at varying doses. Results indicated a significant reduction in systolic blood pressure at doses as low as 30 mg/kg, demonstrating its potential as an effective antihypertensive agent .
  • Inflammation Model :
    Another study evaluated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The treatment resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting the hypothesis that the compound possesses anti-inflammatory properties .
  • Neuroprotection Assessment :
    A recent investigation assessed the neuroprotective effects of Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride in a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated a significant decrease in cell death and ROS levels upon treatment with the compound, suggesting its potential utility in neurodegenerative conditions .

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